1-Benzoyl-1,4-diazepane hydrochloride
Overview
Description
1-Benzoyl-1,4-diazepane hydrochloride is a chemical compound with the molecular formula C12H17ClN2O . It is a derivative of 1,4-diazepine, a two-nitrogen containing seven-membered heterocyclic compound .
Synthesis Analysis
The synthesis of 1,4-diazepines, including 1-Benzoyl-1,4-diazepane hydrochloride, has been a subject of research due to their biological significance . A highly efficient synthetic method for benzodiazepine has been reported, which involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 / m -phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .
Molecular Structure Analysis
The molecular structure of 1-Benzoyl-1,4-diazepane hydrochloride can be represented by the InChI code: 1S/C12H16N2O.ClH/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14;/h1-3,5-6,13H,4,7-10H2;1H .
Chemical Reactions Analysis
1,4-Diazepines, including 1-Benzoyl-1,4-diazepane hydrochloride, have been found to undergo various chemical reactions. For instance, they can be readily measured analytically after acid hydrolysis .
Physical And Chemical Properties Analysis
1-Benzoyl-1,4-diazepane hydrochloride is a powder with a molecular weight of 240.73 . More detailed physical and chemical properties may be available from specific suppliers or databases .
Safety And Hazards
Future Directions
Research on 1,4-diazepines, including 1-Benzoyl-1,4-diazepane hydrochloride, continues due to their significant biological activities. For instance, 1-benzyl-1,4-diazepane has been found to act as an efflux pump inhibitor (EPI) in E. coli with a mixed mechanism, different from that of major reference EPIs . This suggests potential future directions for research into the biological activities and applications of 1-Benzoyl-1,4-diazepane hydrochloride and related compounds.
properties
IUPAC Name |
1,4-diazepan-1-yl(phenyl)methanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(11-5-2-1-3-6-11)14-9-4-7-13-8-10-14;/h1-3,5-6,13H,4,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDPTHSQNVXLHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-1,4-diazepane hydrochloride | |
CAS RN |
1093380-30-3 | |
Record name | 1-benzoyl-1,4-diazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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